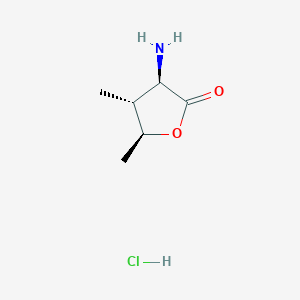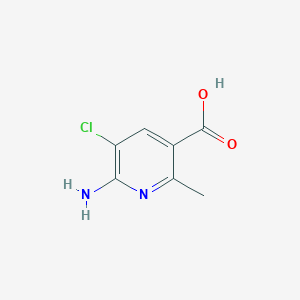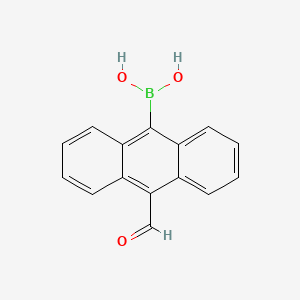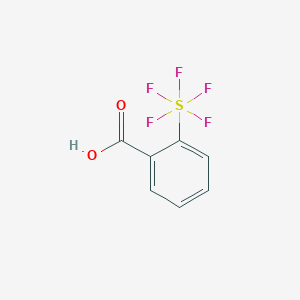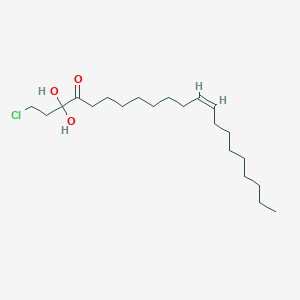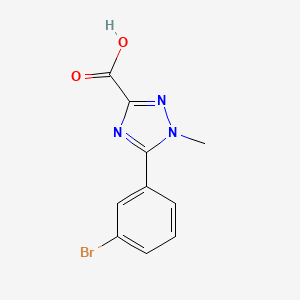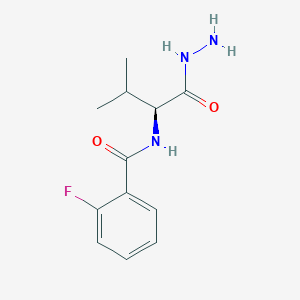
2-Fluoro-N-((S)-1-hydrazinocarbonyl-2-methyl-propyl)-benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Fluoro-N-((S)-1-hydrazinocarbonyl-2-methyl-propyl)-benzamide is a fluorinated benzamide derivative. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of fluorine in the molecule often imparts unique properties, including increased metabolic stability and altered electronic characteristics, making it a valuable compound for research and development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-N-((S)-1-hydrazinocarbonyl-2-methyl-propyl)-benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-fluorobenzoyl chloride and (S)-2-methylpropylhydrazine.
Reaction Conditions: The reaction is carried out in an anhydrous solvent such as dichloromethane or tetrahydrofuran under a nitrogen atmosphere to prevent moisture interference.
Procedure: The 2-fluorobenzoyl chloride is added dropwise to a solution of (S)-2-methylpropylhydrazine in the chosen solvent, with a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Purification: The resulting product is purified using column chromatography or recrystallization techniques to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification processes to meet industrial standards.
化学反应分析
Types of Reactions
2-Fluoro-N-((S)-1-hydrazinocarbonyl-2-methyl-propyl)-benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine atom, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing oxygen or nitrogen functionalities.
Substitution: Substituted derivatives with new functional groups replacing the fluorine atom.
科学研究应用
2-Fluoro-N-((S)-1-hydrazinocarbonyl-2-methyl-propyl)-benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its fluorinated structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties, such as increased thermal stability and resistance to degradation.
作用机制
The mechanism of action of 2-Fluoro-N-((S)-1-hydrazinocarbonyl-2-methyl-propyl)-benzamide involves its interaction with specific molecular targets. The fluorine atom can enhance binding affinity to certain enzymes or receptors, potentially leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and require further research to elucidate.
相似化合物的比较
Similar Compounds
2-Fluoro-N-(1-hydrazinocarbonyl-2-methyl-propyl)-benzamide: A non-chiral analog with similar properties but lacking the stereospecificity.
2-Fluoro-N-(2-methylpropyl)-benzamide: A simpler analog without the hydrazine moiety, used for comparison in biological studies.
2-Fluoro-N-(1-hydrazinocarbonyl-2-ethyl)-benzamide: A structurally related compound with a different alkyl group, providing insights into the effects of alkyl chain length on activity.
Uniqueness
2-Fluoro-N-((S)-1-hydrazinocarbonyl-2-methyl-propyl)-benzamide is unique due to its specific stereochemistry and the presence of both fluorine and hydrazine functionalities. These features contribute to its distinct chemical reactivity and potential biological activity, making it a valuable compound for further research and development.
属性
分子式 |
C12H16FN3O2 |
|---|---|
分子量 |
253.27 g/mol |
IUPAC 名称 |
2-fluoro-N-[(2S)-1-hydrazinyl-3-methyl-1-oxobutan-2-yl]benzamide |
InChI |
InChI=1S/C12H16FN3O2/c1-7(2)10(12(18)16-14)15-11(17)8-5-3-4-6-9(8)13/h3-7,10H,14H2,1-2H3,(H,15,17)(H,16,18)/t10-/m0/s1 |
InChI 键 |
HMUFKDKHPOKICZ-JTQLQIEISA-N |
手性 SMILES |
CC(C)[C@@H](C(=O)NN)NC(=O)C1=CC=CC=C1F |
规范 SMILES |
CC(C)C(C(=O)NN)NC(=O)C1=CC=CC=C1F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


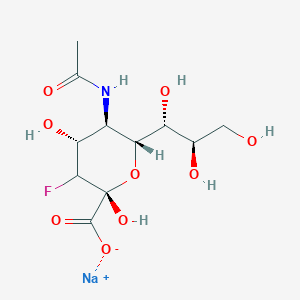


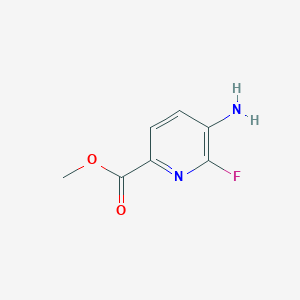
![[3-Methyl-3H-benzothiazol-(2Z)-ylidene]-acetaldehyde](/img/structure/B12852622.png)
